molecular formula C13H20N4O5 B2805014 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid CAS No. 2219376-78-8

1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid

Cat. No.: B2805014
CAS No.: 2219376-78-8
M. Wt: 312.326
InChI Key: HKJPZRCUFFJULR-PSASIEDQSA-N
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Description

1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid is an intricate compound with unique structural features and functional groups that give it a broad range of applications in chemistry, biology, medicine, and industry. The compound features a triazole ring, an oxolane ring, and a carboxylic acid group, which collectively endow it with diverse reactivity and functional potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid typically involves multiple steps, beginning with the preparation of the oxolane ring. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure the correct stereochemistry is achieved. Catalysts and protecting groups like 2-Methylpropan-2-yl are used to facilitate specific reactions and to protect functional groups from undesired reactions during intermediate stages of synthesis.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using automated processes with stringent controls to maintain yield and purity. High-pressure liquid chromatography (HPLC) and other purification techniques are commonly employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid undergoes a variety of chemical reactions, including:

  • Oxidation: : Generally to modify the carboxylic acid group or to introduce additional functionality.

  • Reduction: : Often targeted at the triazole ring to investigate changes in activity or reactivity.

  • Substitution: : Commonly involves the replacement of hydrogen atoms with other functional groups, utilizing reagents such as halides and nucleophiles.

Common Reagents and Conditions: The compound often reacts under mild conditions, but specific reactions may require catalysts like palladium or strong acids/bases to proceed efficiently. Solvents such as dichloromethane or dimethyl sulfoxide are frequently used to dissolve reactants and intermediates.

Major Products: The major products formed from these reactions vary widely depending on the specific reaction and conditions but often include derivatives with modified functional groups that enhance or alter biological activity.

Scientific Research Applications

1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid has been employed in a variety of scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential in enzyme inhibition and as a probe in biochemical assays.

  • Medicine: : Explored for its pharmacological properties, including antiviral, antibacterial, and anticancer activities.

  • Industry: : Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the context. In medicinal applications, it often targets specific enzymes or receptors, binding to these molecular targets and modulating their activity. The pathways involved can include inhibition of enzymatic activity or interaction with cellular proteins, leading to altered cellular functions.

Comparison with Similar Compounds

Compared to other similar compounds, 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid stands out due to its unique structural combination of the triazole ring and oxolane ring. Similar compounds include:

  • 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]imidazole-4-carboxylic acid

  • 1-[(3S,4S)-4-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]thiazole-4-carboxylic acid

These compounds share some structural features but differ in the ring systems, which can lead to differences in their reactivity and biological activity. The unique combination of functional groups in this compound offers distinct advantages in various applications.

Properties

IUPAC Name

1-[(3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O5/c1-13(2,3)22-12(20)14-4-8-6-21-7-10(8)17-5-9(11(18)19)15-16-17/h5,8,10H,4,6-7H2,1-3H3,(H,14,20)(H,18,19)/t8-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJPZRCUFFJULR-PSASIEDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1COCC1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1COC[C@H]1N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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